Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate
Description
Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Properties
IUPAC Name |
methyl 4-amino-2-(2-methoxy-2-oxoethyl)sulfanyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S2/c1-13-4(11)3-15-8-10-6(9)5(16-8)7(12)14-2/h3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYVWVRGNYXTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC(=C(S1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, methanol, water, and various oxidizing and reducing agents. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome and the purity of the final product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate exhibits promising anticancer properties. Studies have demonstrated its efficacy against several cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 23.30 ± 0.35 | Induction of apoptosis |
| U251 (Glioblastoma) | 20.00 | Cell cycle arrest and apoptosis |
| WM793 (Melanoma) | 10–30 | Selective cytotoxicity through mitochondrial disruption |
The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can significantly influence the anticancer activity, with certain substituents enhancing selectivity and potency against specific cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Its activity against various bacterial strains has been documented, indicating its usefulness in treating infections:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.09 µg/mL | Effective against resistant strains |
| Mycobacterium tuberculosis | 0.09 µg/mL | Potential for tuberculosis treatment |
The presence of the thiazole moiety is critical for its antimicrobial action, as it enhances the compound's ability to penetrate bacterial cell walls and disrupt metabolic processes .
Case Studies
- Anticancer Research : A study conducted by Evren et al. (2019) synthesized various thiazole derivatives, including this compound, and tested them against human lung adenocarcinoma cells. The results indicated that this compound exhibited strong selectivity and induced significant apoptosis compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiazole derivatives highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus. The study emphasized the need for further exploration into its mechanism of action and potential formulation into therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors, leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities, including antimicrobial and anti-inflammatory properties.
4-Methylthiazole: Another thiazole derivative used in the synthesis of more complex molecules and studied for its biological activities.
Thiazole-5-carboxylic acid: A related compound with applications in medicinal chemistry and industrial processes.
Uniqueness
Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activities. Its combination of amino, carboxylic acid, and thioether groups makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 4-amino-2-((2-methoxy-2-oxoethyl)thio)thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and applications in various fields such as anticancer and antimicrobial research.
Chemical Structure and Properties
The compound has the molecular formula and features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The unique combination of an amino group and a methoxy-oxoethyl side chain contributes to its diverse biological activities .
1. Anticancer Activity
Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The thiazole ring is essential for cytotoxic activity, with specific substituents influencing efficacy. For example, the presence of electron-donating groups enhances activity against certain cancer cell lines .
- Case Study : In one study, derivatives with similar structures showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent anticancer effects .
| Compound Name | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 1 | 1.61 | Jurkat |
| Compound 2 | 1.98 | A-431 |
2. Antimicrobial Activity
This compound also exhibits antimicrobial properties. Thiazole derivatives have been shown to affect bacterial growth and viability:
- Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death.
- Research Findings : In vitro studies revealed that thiazole derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the thiazole ring.
- Introduction of the methoxy and amino groups through nucleophilic substitution reactions.
- Final purification steps to obtain the desired product.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:
- Key Findings : Modifications on the thiazole ring and side chains can significantly alter biological activity. For instance, substituents at specific positions can enhance anticancer or antimicrobial potency .
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Increases solubility and bioavailability |
| Amino Group | Enhances interaction with biological targets |
Q & A
Q. What protocols ensure stability during storage and handling?
- Methodological Answer :
- Storage Conditions : Argon atmosphere, -20°C, and desiccants to prevent hydrolysis .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to methanolic stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
